N-[(furan-2-yl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide
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Description
The compound is a complex organic molecule that contains several functional groups, including a furan ring, a quinazolinone ring, and a benzamide group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions .Molecular Structure Analysis
The molecular structure of this compound likely involves multiple ring structures, including a furan ring and a tetrahydroquinazolinone ring .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques: Research has demonstrated methods for synthesizing substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their thiono counterparts, highlighting the versatility of these compounds in chemical synthesis and the potential for further chemical modifications Chau, Saegusa, & Iwakura, 1982.
- Heterocyclic Quinolines: Novel heterocyclic quinolines have been synthesized, showcasing the broad applicability of these compounds in developing therapeutic agents with potent anticancer, antibacterial, antifungal, and anti-inflammatory properties Aleqsanyan & Hambardzumyan, 2021; Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022.
Potential Therapeutic Applications
- Antimicrobial Activity: The synthesis and antimicrobial study of new fused triazine derivatives, including those incorporating furan-2-yl groups, have been explored, indicating significant antimicrobial activity against various bacterial and fungal strains El-Shehry, El‐Hag, & Ewies, 2020.
- Antiplasmodial Activities: Research into N-acylated furazan-3-amines, closely related to the chemical structure of interest, has shown promising activity against strains of Plasmodium falciparum, suggesting potential for the development of new antimalarial agents Hermann et al., 2021.
Exploration of Biological Activities
- Tyrosinase Inhibition: A study on the synthesis of 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives revealed potent tyrosinase inhibitory activity, suggesting potential applications in treating hyperpigmentation disorders Dige et al., 2019.
- Antipsychotic Agent Evaluation: Heterocyclic analogues, including carboxamides, have been evaluated as potential antipsychotic agents, demonstrating the diverse biological activities and therapeutic potentials of these compounds Norman, Navas, Thompson, & Rigdon, 1996.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c24-18(21-12-15-4-3-11-26-15)13-7-9-14(10-8-13)23-19(25)16-5-1-2-6-17(16)22-20(23)27/h1-11,16H,12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPJNNYQZVPPJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C(=NC(=S)N(C2=O)C3=CC=C(C=C3)C(=O)NCC4=CC=CO4)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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